molecular formula C17H15N3O2S B3018070 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886910-91-4

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B3018070
CAS No.: 886910-91-4
M. Wt: 325.39
InChI Key: OFDCXMXWLWCHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Potential

  • Research Focus: The study by Faheem (2018) focused on computational and pharmacological evaluations of novel 1,3,4-oxadiazole derivatives, including compounds similar to the one . This research investigated their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions.
  • Key Findings: It was found that certain derivatives showed binding and moderate inhibitory effects in assays related to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). This indicates potential applications in cancer therapy and inflammation management (Faheem, 2018).

Synthesis and Pharmacological Evaluation of Derivatives

  • Research Focus: Shukla et al. (2012) worked on synthesizing and evaluating a series of analogs of a compound structurally related to N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, aiming to inhibit kidney-type glutaminase (GLS). GLS inhibition has implications in cancer treatment.
  • Key Findings: Some analogs retained potency with improved drug-like properties, indicating their potential in cancer therapeutics (Shukla et al., 2012).

Antibacterial and Anti-Enzymatic Potential

  • Research Focus: Siddiqui et al. (2014) synthesized N-substituted 1,3,4-oxadiazole derivatives and evaluated their antibacterial and anti-enzymatic potential.
  • Key Findings: These derivatives demonstrated significant antibacterial activity against various strains and moderate inhibition of the α-chymotrypsin enzyme, suggesting their use in antimicrobial therapies (Siddiqui et al., 2014).

Antimicrobial Activity

  • Research Focus: Baviskar et al. (2013) synthesized a new series of derivatives and evaluated their antimicrobial activity.
  • Key Findings: These compounds showed considerable in vitro antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Baviskar et al., 2013).

Anti-Inflammatory Activity

  • Research Focus: Nargund et al. (1994) synthesized 5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles and assessed their anti-inflammatory activity.
  • Key Findings: These compounds exhibited significant anti-inflammatory activity, which could be beneficial in developing new anti-inflammatory drugs (Nargund et al., 1994).

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23-14-10-6-5-9-13(14)16-19-20-17(22-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDCXMXWLWCHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.